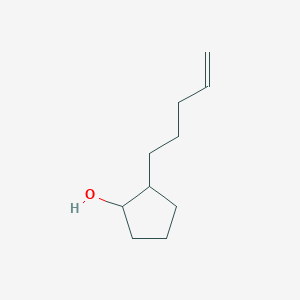

2-(Pent-4-EN-1-YL)cyclopentan-1-OL

Description

Contextualization of Substituted Cyclopentanol (B49286) Architectures in Chemical Research

Substituted cyclopentanol and cyclopentene (B43876) frameworks are valuable and versatile chemical motifs, frequently encountered in pharmaceuticals and natural products. researchgate.net The five-membered carbocyclic ring, while common in nature, has historically been considered a challenging scaffold for drug development, partly due to the complexities of controlling stereochemistry in its synthesis. researchgate.net However, recent research has increasingly demonstrated the utility of the cyclopentane (B165970) motif as a core structure in successful medicinal chemistry programs. researchgate.net

The development of stereoselective methods for synthesizing polysubstituted cyclopentane rings remains a significant challenge and a vibrant area of research. nih.gov These efforts are driven by the desire to access novel molecular architectures with potential applications in materials science and medicine. nih.gov The conformational flexibility of the cyclopentane ring, which readily interconverts between half-chair and envelope conformations, presents both a challenge and an opportunity for the design of new bioactive compounds. rsc.org

Significance of Olefinic Side Chains in Alicyclic Systems

Olefins, or alkenes, are hydrocarbons containing at least one carbon-carbon double bond. byjus.combritannica.com The presence of an olefinic (in this case, a pentenyl) side chain on an alicyclic system like cyclopentanol introduces a site of high reactivity. The double bond serves as a versatile functional handle, enabling a wide range of chemical transformations. smolecule.com

This reactivity is primarily due to the electron-rich nature of the π bond, which is susceptible to attack by various reagents. ncert.nic.in Common reactions involving olefinic side chains include:

Reduction: The double bond can be hydrogenated to form a saturated alkyl chain. smolecule.com

Oxidation: The double bond can be cleaved or converted into other functional groups like epoxides or diols.

Cyclopropanation: The double bond can react to form a three-membered ring, a structural motif found in numerous natural products. nih.govmarquette.edu

Metathesis: This powerful reaction allows for the formation of new carbon-carbon double bonds, enabling the construction of more complex molecules. britannica.com

The strategic placement of an olefinic side chain provides a powerful tool for chemists to elaborate and diversify molecular structures, making it a key feature in the design of synthetic intermediates.

Overview of Synthetic Challenges and Opportunities for 2-(Pent-4-en-1-yl)cyclopentan-1-ol

The synthesis of this compound presents several stereochemical and regiochemical challenges. The key structural features that must be controlled during its synthesis include the relative stereochemistry of the hydroxyl group and the pentenyl side chain on the cyclopentane ring.

Common synthetic strategies that could be employed to construct this molecule include:

Grignard Reaction: A plausible route involves the reaction of cyclopentanone (B42830) with pent-4-en-1-ylmagnesium bromide. smolecule.com This would be followed by a reduction step to yield the desired alcohol.

Ring-Closing Metathesis (RCM): This powerful reaction could be used to form the cyclopentene ring from a suitable diene precursor, followed by hydrogenation and functional group manipulation to install the hydroxyl group. organic-chemistry.org

[3+2] Cycloadditions: Reductive cycloaddition reactions between allenes and enones, catalyzed by transition metals, can provide access to substituted cyclopentanol derivatives. organic-chemistry.org

The opportunity lies in developing novel, efficient, and highly stereoselective synthetic routes to this and related compounds. Such advancements would not only provide access to these specific molecules but also contribute to the broader field of cyclopentane synthesis.

Historical Trajectory of Research on Structurally Related Natural Products and Synthetic Analogs

The cyclopentane ring is a recurring structural motif in a vast array of natural products. researchgate.netoregonstate.edu Many of these naturally occurring compounds exhibit significant biological activity, which has spurred extensive research into their synthesis and the development of synthetic analogs.

For instance, terpenes, a large and diverse class of natural products, often feature cyclopentane rings. youtube.com Steroids, another important class of bioactive molecules, are polycyclic compounds that include a cyclopentane ring fused to a larger ring system. youtube.com The discovery and study of these natural products have provided a rich historical context and a powerful impetus for the development of new synthetic methodologies for constructing substituted cyclopentane systems.

Research into compounds structurally similar to this compound, such as those with different side chains or substitution patterns, has contributed to our understanding of structure-activity relationships and has found applications in various fields, including the fragrance industry. nih.govchemicalbook.com The continuous exploration of natural product structures provides inspiration for the design and synthesis of novel cyclopentane-based molecules with tailored properties.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₁₀H₁₈O | 154.25 | Cyclopentanol ring, pentenyl side chain |

| 2-Pentylcyclopentan-1-ol | C₁₀H₂₀O | 156.27 | Cyclopentanol ring, saturated pentyl side chain. nih.gov |

| 2-(Pent-4-en-1-yl)cyclohexan-1-ol | C₁₁H₂₀O | 168.28 | Cyclohexanol ring, pentenyl side chain. nih.gov |

| Pent-4-en-2-yn-1-ol | C₅H₆O | 82.10 | Acyclic alcohol with both double and triple bonds. nih.gov |

| (Z)-pent-2-en-4-yn-1-ol | C₅H₆O | 82.10 | Acyclic alcohol with specific stereochemistry. nih.gov |

Table 2: Common Reactions of Functional Groups Present in this compound

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Hydroxyl (-OH) | Oxidation | Potassium permanganate (B83412), Chromium trioxide | Ketone or Aldehyde. smolecule.com |

| Hydroxyl (-OH) | Substitution | Thionyl chloride, Phosphorus tribromide | Halide. smolecule.com |

| Olefin (C=C) | Reduction | Palladium on carbon, Lithium aluminum hydride | Alkane. smolecule.com |

| Olefin (C=C) | Cyclopropanation | Diazo compounds with Rh(II) catalyst | Cyclopropane. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2-pent-4-enylcyclopentan-1-ol |

InChI |

InChI=1S/C10H18O/c1-2-3-4-6-9-7-5-8-10(9)11/h2,9-11H,1,3-8H2 |

InChI Key |

DAVYAFRKGXDPCW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCC1CCCC1O |

Origin of Product |

United States |

Mechanistic Elucidation of Reactivity and Transformations of 2 Pent 4 En 1 Yl Cyclopentan 1 Ol

Investigations into Intramolecular Cyclization and Rearrangement Pathways

The proximity of the hydroxyl group and the terminal alkene in 2-(pent-4-en-1-yl)cyclopentan-1-ol allows for intramolecular reactions, primarily cyclization. Under acidic conditions or in the presence of specific catalysts, the hydroxyl group can act as a nucleophile, attacking the double bond. This process, known as intramolecular etherification, can lead to the formation of a new heterocyclic ring system. The regioselectivity of this cyclization is influenced by factors such as the stability of the resulting carbocation intermediate and the ring strain of the product.

Base-catalyzed intramolecular cyclization is also a possibility, where the deprotonated alkoxide attacks the double bond. Studies on analogous systems, such as pent-4-en-1-ol, have shown that bases can facilitate cyclization, with the reaction rate being dependent on the nature of the base and its ability to form hydrogen bonds with the hydroxyl group. nih.gov

Rearrangement reactions can also occur, particularly under conditions that favor carbocation formation. For instance, protonation of the hydroxyl group followed by the loss of water can generate a secondary carbocation on the cyclopentane (B165970) ring. This carbocation can then undergo various rearrangements, such as hydride shifts or ring-expansion/contraction, to form more stable carbocationic intermediates before subsequent reaction.

Mechanisms of Olefin Functionalization Reactions (e.g., Hydroboration, Epoxidation, Dihydroxylation)

The terminal double bond of the pentenyl group is susceptible to a variety of addition reactions, allowing for its conversion into other functional groups.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide, a three-membered ring containing an oxygen atom. youtube.com The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond. youtube.com This reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.

Dihydroxylation: The double bond can be converted into a diol (two hydroxyl groups) through either syn- or anti-dihydroxylation.

Syn-dihydroxylation is achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (B83412) (KMnO4). youtube.comyoutube.comyoutube.com The mechanism with OsO4 involves the formation of a cyclic osmate ester intermediate, which is then cleaved to give the syn-diol. youtube.comyoutube.com Due to the toxicity and expense of osmium tetroxide, catalytic amounts are often used in conjunction with a co-oxidant to regenerate the OsO4. youtube.com

Anti-dihydroxylation can be accomplished in a two-step process. First, the alkene is epoxidized, and then the epoxide is opened via acid-catalyzed hydrolysis. youtube.com The acid protonates the epoxide oxygen, making the carbons more electrophilic. Water then attacks one of the carbons from the side opposite the epoxide ring (an SN2-like mechanism), leading to the formation of the anti-diol. youtube.com

Reactivity of the Secondary Alcohol Functionality (e.g., Oxidation, Etherification, Esterification)

The secondary hydroxyl group on the cyclopentane ring is another key site for chemical transformations.

Oxidation: The secondary alcohol can be oxidized to a ketone, 2-(pent-4-en-1-yl)cyclopentanone. Common oxidizing agents for this transformation include chromic acid (generated from chromium trioxide or sodium dichromate in sulfuric acid) and pyridinium (B92312) chlorochromate (PCC). The choice of oxidant can be crucial to avoid side reactions with the alkene.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid or an acyl halide/anhydride (B1165640). The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, for a faster and often higher-yielding reaction, an acyl chloride or anhydride can be used, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. Lipase-catalyzed transesterification has also been shown to be an effective method for the esterification of similar primary alcohols. rsc.org

Radical-Mediated Processes Involving the Cyclopentane Ring and Pentenyl Moiety

Radical reactions can be initiated at both the cyclopentane ring and the pentenyl side chain. For instance, radical initiators like AIBN (azobisisobutyronitrile) in the presence of a radical scavenger such as N-bromosuccinimide (NBS) can lead to allylic bromination of the pentenyl group.

Intramolecular radical cyclization is another important transformation. A radical generated on the side chain can add to the double bond, leading to the formation of a new ring. The regioselectivity of this cyclization is governed by Baldwin's rules, which predict the favored ring closure based on the trajectory of the attacking radical.

Kinetic and Thermodynamic Parameters Governing Key Reaction Steps

The rates and outcomes of the reactions of this compound are governed by kinetic and thermodynamic principles.

Intramolecular Cyclization: The rate of intramolecular cyclization is influenced by the activation energy of the process. Factors that stabilize the transition state, such as favorable orbital overlap and the release of ring strain, will lower the activation energy and increase the reaction rate. The thermodynamic stability of the resulting cyclic ether will determine the position of the equilibrium.

Olefin Functionalization: In hydroboration, the anti-Markovnikov regioselectivity is a result of kinetic control, where the transition state leading to the sterically less hindered organoborane is lower in energy. masterorganicchemistry.com The thermodynamics of the subsequent oxidation step drive the reaction to completion.

Alcohol Reactions: The kinetics of oxidation, etherification, and esterification are dependent on the nucleophilicity of the alcohol (or alkoxide) and the electrophilicity of the reaction partner. Steric hindrance around the secondary alcohol can also play a significant role in reaction rates.

Detailed kinetic studies, often employing techniques like UV-VIS spectrophotometry for reactions involving colored species, can provide quantitative data on reaction rates and help to elucidate reaction mechanisms. nih.gov For instance, the rate constants for base-catalyzed cyclization of similar alkenols have been determined, showing a dependence on the nature of the base. nih.gov

Interactive Data Tables

Table 1: Olefin Functionalization Reactions of this compound

| Reaction | Reagents | Major Product | Mechanism Highlights |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 5-(2-hydroxycyclopentyl)pentan-1-ol | Syn-addition of B and H; Anti-Markovnikov; Retention of stereochemistry. masterorganicchemistry.com |

| Epoxidation | m-CPBA | 2-(3-(oxiran-2-yl)propyl)cyclopentan-1-ol | Concerted oxygen transfer; Stereospecific. youtube.com |

| Syn-Dihydroxylation | 1. OsO4 (cat.), NMO or 2. Cold, dilute KMnO4, NaOH | 5-(2-hydroxycyclopentyl)pentane-1,2-diol | Syn-addition via cyclic ester intermediate. youtube.comyoutube.comyoutube.com |

| Anti-Dihydroxylation | 1. m-CPBA 2. H3O+ | 5-(2-hydroxycyclopentyl)pentane-1,2-diol | Epoxidation followed by acid-catalyzed ring opening. youtube.com |

Table 2: Reactions of the Secondary Alcohol Functionality

| Reaction | Reagents | Major Product | Mechanism Highlights |

| Oxidation | PCC, CH2Cl2 | 2-(Pent-4-en-1-yl)cyclopentanone | Oxidation of secondary alcohol to a ketone. |

| Etherification (Williamson) | 1. NaH 2. R-X (e.g., CH3I) | 1-methoxy-2-(pent-4-en-1-yl)cyclopentane | SN2 displacement of a halide by the alkoxide. |

| Esterification (Fischer) | R-COOH, H+ (cat.) | 2-(Pent-4-en-1-yl)cyclopentyl acetate (B1210297) (if R=CH3) | Acid-catalyzed condensation between alcohol and carboxylic acid. |

Conformational Analysis and Stereochemical Investigations of 2 Pent 4 En 1 Yl Cyclopentan 1 Ol

Determination of Preferred Ring Conformations via Spectroscopic and Computational Methods

The cyclopentane (B165970) ring is not planar due to significant torsional strain from eclipsed carbon-hydrogen bonds in a flat conformation. dalalinstitute.comlibretexts.org To alleviate this strain, it adopts non-planar conformations, primarily the "envelope" (C_s symmetry) and "half-chair" or "twist" (C_2 symmetry) forms. dalalinstitute.commasterorganicchemistry.com The energy difference between these conformations is very small, often less than 1 kcal/mol, leading to a rapid interconversion at room temperature, a phenomenon known as pseudorotation. masterorganicchemistry.com

In 2-(pent-4-en-1-yl)cyclopentan-1-ol, the presence of two substituents, a hydroxyl group and a pentenyl group, influences the conformational equilibrium of the cyclopentane ring. The substituents will preferentially occupy positions that minimize steric interactions.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The vicinal coupling constants (³J_HH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³J_HH values, the preferred conformation of the ring can be inferred. For instance, in a substituted cyclopentane, different envelope or half-chair conformations will place the substituents in either axial-like or equatorial-like positions, leading to distinct and predictable coupling constants.

Infrared (IR) Spectroscopy: The stretching frequencies of C-O and O-H bonds can be sensitive to their environment, including intramolecular hydrogen bonding. In certain conformations of this compound, the hydroxyl group may form a weak intramolecular hydrogen bond with the pi-electrons of the pentenyl side chain's double bond. This interaction would lead to a characteristic shift in the O-H stretching frequency in the IR spectrum.

Computational Methods:

Ab initio and Density Functional Theory (DFT) Calculations: These computational methods are powerful tools for determining the relative energies of different conformations. By performing a potential energy surface scan, the various stable conformers (local minima) and the transition states connecting them can be identified. These calculations can provide precise data on bond lengths, bond angles, dihedral angles, and relative energies, offering a detailed picture of the conformational landscape.

Below is a hypothetical data table summarizing plausible results from a combined spectroscopic and computational study.

| Conformer | Relative Energy (kcal/mol) (Computational) | Key ³J_H1,H2 (Hz) (NMR) | O-H Stretch (cm⁻¹) (IR) |

| Envelope (OH-equatorial, Pentenyl-axial) | 0.5 | 3.5 | 3630 |

| Envelope (OH-axial, Pentenyl-equatorial) | 0.0 | 8.2 | 3632 |

| Half-Chair (di-equatorial like) | 0.2 | 7.9 | 3631 |

| Half-Chair (axial/equatorial like) | 0.8 | 4.1 | 3628 |

This data is hypothetical and for illustrative purposes.

Conformational Isomerism of the Pentenyl Side Chain and its Influence on Molecular Geometry

The pentenyl side chain possesses significant conformational freedom due to rotation around its single bonds. The most critical rotation is around the C1-C1' bond, which connects the cyclopentane ring to the side chain. The different rotational arrangements, or rotamers, are typically described by the dihedral angle.

The stability of these rotamers is governed by steric and electronic effects. The primary steric consideration is the interaction between the side chain and the cyclopentane ring, particularly with the hydroxyl group at C1. Some conformations may lead to significant steric hindrance, making them energetically unfavorable.

A conformational analysis of the side chain would likely reveal several low-energy staggered conformations, often referred to as anti and gauche.

| Dihedral Angle (H-C2-C1-C1') | Conformation | Relative Energy (kcal/mol) |

| ~180° | Anti-periplanar | 0.0 |

| ~+60° | Synclinal (gauche) | 0.6 |

| ~-60° | Synclinal (gauche) | 0.6 |

| ~0° | Syn-periplanar (eclipsed) | 5.0 (Transition State) |

This data is hypothetical and for illustrative purposes.

Advanced Chiroptical Techniques for Enantiomeric Excess Determination in Optically Active Variants

The this compound molecule has two chiral centers at positions C1 and C2 of the cyclopentane ring. This means that it can exist as optically active enantiomers. Determining the enantiomeric excess (ee) of a sample is crucial in stereoselective synthesis and for the characterization of chiral materials.

Advanced chiroptical techniques that can be employed include:

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Each conformer of a chiral molecule will have a unique VCD spectrum. By comparing the experimental VCD spectrum with the computationally predicted spectra for the different enantiomers and their conformers, the absolute configuration and enantiomeric excess can be determined with high accuracy.

Electronic Circular Dichroism (ECD): ECD is a similar technique that operates in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly sensitive to the spatial arrangement of chromophores. In this compound, the C=C double bond of the pentenyl group acts as a chromophore, making ECD a suitable technique for its stereochemical analysis.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting curve, known as a Cotton effect curve, is characteristic of the chiral molecule and can be used to determine its absolute configuration and enantiomeric purity.

A hypothetical data table for the chiroptical properties of the enantiomers is presented below.

| Enantiomer | Specific Rotation [α]_D²⁵ | ECD (λ_max, nm; Δε, M⁻¹cm⁻¹) |

| (1R, 2R) | +15.8° | 195 (+2.5) |

| (1S, 2S) | -15.8° | 195 (-2.5) |

This data is hypothetical and for illustrative purposes.

Diastereomeric Relationship Between the Ring and Side Chain Substituents

With two stereocenters at C1 and C2, four possible stereoisomers of this compound can exist: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).

(1R, 2R) and (1S, 2S) are a pair of enantiomers. They are non-superimposable mirror images of each other and will have identical physical properties (melting point, boiling point, solubility in achiral solvents) except for their interaction with plane-polarized light.

(1R, 2S) and (1S, 2R) are another pair of enantiomers.

The relationship between any stereoisomer from the first pair and any from the second pair is diastereomeric . For example, (1R, 2R) and (1R, 2S) are diastereomers. Diastereomers are not mirror images of each other and have different physical and chemical properties.

The relative orientation of the hydroxyl and pentenyl groups is described as cis or trans. In the cis isomers ((1R, 2S) and (1S, 2R) assuming a standard numbering), the two substituents are on the same face of the ring, while in the trans isomers ((1R, 2R) and (1S, 2S)), they are on opposite faces. This cis/trans relationship has a profound impact on the conformational preferences of the molecule due to differing steric interactions. For instance, the cis isomer is likely to experience greater steric strain than the trans isomer, which may influence its preferred ring pucker and the rotational barrier of the side chain.

The diastereomeric relationship is summarized in the table below:

| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship to (1R, 2R) |

| (1R, 2R) | R | R | - |

| (1S, 2S) | S | S | Enantiomer |

| (1R, 2S) | R | S | Diastereomer |

| (1S, 2R) | S | R | Diastereomer |

Computational Chemistry and Theoretical Studies on 2 Pent 4 En 1 Yl Cyclopentan 1 Ol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(pent-4-en-1-yl)cyclopentan-1-ol, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement, known as the ground state geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.

From these calculations, a wealth of information about the electronic structure can be derived. This includes the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the compound.

A hypothetical data table for the ground state geometry of this compound, as determined by DFT, would resemble the following:

| Parameter | Value |

| Optimized Energy (Hartree) | [Value] |

| HOMO Energy (eV) | [Value] |

| LUMO Energy (eV) | [Value] |

| HOMO-LUMO Gap (eV) | [Value] |

| Dipole Moment (Debye) | [Value] |

Exploration of Potential Energy Surfaces and Transition State Geometries for Reaction Mechanisms

The study of chemical reactions involving this compound would necessitate the exploration of its potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable reactants and products, while saddle points represent transition states, which are the highest energy points along a reaction pathway.

By mapping out the PES, chemists can elucidate reaction mechanisms, calculate activation energies, and predict the feasibility of different reaction pathways. For instance, the intramolecular cyclization of the pentenyl side chain onto the cyclopentanol (B49286) ring would be a reaction of interest. Computational methods would be used to locate the transition state geometry for this process, providing crucial information about the energy barrier that must be overcome for the reaction to occur.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While DFT calculations provide a static picture of the molecule at its lowest energy state, this compound is a flexible molecule with multiple rotatable bonds. Molecular dynamics (MD) simulations would be employed to study its dynamic conformational behavior over time.

In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This provides a trajectory of the molecule's conformations as a function of time, revealing how it folds, flexes, and interacts with its environment. Such simulations are crucial for understanding the molecule's behavior in different solvents and at various temperatures, and for identifying the most populated conformations.

Quantum Chemical Descriptors and Reactivity Indices for Predictive Modeling

From the electronic structure data obtained through DFT calculations, various quantum chemical descriptors and reactivity indices can be derived. These parameters provide a quantitative measure of the molecule's reactivity and can be used in predictive modeling, such as in quantitative structure-activity relationship (QSAR) studies.

Key descriptors for this compound would include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its

Structure Activity Relationship Studies of 2 Pent 4 En 1 Yl Cyclopentan 1 Ol Analogs

Systematic Modification of the Pentenyl Side Chain Length and Unsaturation

The pentenyl side chain of 2-(pent-4-en-1-yl)cyclopentan-1-ol is a key determinant of its lipophilicity and conformational flexibility, and it also provides a site for various chemical transformations. Variations in its length and degree of unsaturation can significantly impact the molecule's properties.

Modifications to the length of the alkyl or alkenyl side chain in related cyclopentanol (B49286) and cyclopentenone structures have been shown to influence their physical and biological properties. For instance, in a series of N-ethyl-hexedrone analogues, the potency of dopamine (B1211576) uptake inhibition was found to increase with the elongation of the aliphatic side chain from a methyl to a propyl group, and then decrease as the chain was further lengthened to a pentyl group. libretexts.org This suggests an optimal chain length for specific biological interactions. While not directly studying this compound, this principle of an optimal side chain length is a common theme in SAR studies.

The presence and position of a double or triple bond within the side chain also introduce significant changes. The double bond in the pentenyl group of the parent compound can undergo various reactions, including reduction to a saturated alkyl chain using catalysts like palladium on carbon. libretexts.org This saturation removes the π-system, which can alter the molecule's electronic properties and its potential to engage in π-stacking or other non-covalent interactions.

Table 1: Hypothetical Effects of Pentenyl Side Chain Modification on Physicochemical Properties

| Analog | Modification | Expected Impact on Lipophilicity (LogP) | Expected Impact on Reactivity |

| 2-(Pentyl)cyclopentan-1-ol | Saturation of double bond | Increase | Decrease in side chain reactivity (no C=C) |

| 2-(But-3-en-1-yl)cyclopentan-1-ol | Shorter side chain | Decrease | Similar side chain reactivity to parent |

| 2-(Hex-5-en-1-yl)cyclopentan-1-ol | Longer side chain | Increase | Similar side chain reactivity to parent |

| 2-(Pent-2-en-1-yl)cyclopentan-1-ol | Isomeric double bond | Similar to parent | Potential for different stereoisomeric products |

Derivatization of the Hydroxyl Group and its Influence on Chemical Properties

Esterification: The conversion of the hydroxyl group to an ester is a common derivatization strategy. This can be achieved through reactions such as the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. libretexts.org The resulting ester will have different physical properties; for example, the replacement of the hydrogen-bond-donating hydroxyl group with an ester moiety generally leads to a decrease in polarity and boiling point, and an increase in volatility. The nature of the acyl group introduced can be varied to fine-tune these properties. For instance, esterification with a long-chain fatty acid would significantly increase the lipophilicity of the molecule. The chemical reactivity is also altered; esters are susceptible to hydrolysis back to the alcohol and carboxylic acid, a reaction that can be catalyzed by either acid or base. libretexts.org

Etherification: Another important derivatization is the formation of an ether, for example, through the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.com Ethers are generally less reactive than esters and are not susceptible to hydrolysis under basic conditions. The formation of an ether linkage removes the hydrogen-bonding donor capability of the hydroxyl group, leading to a significant decrease in polarity and water solubility. The steric bulk of the alkyl group introduced in the ether can also influence the molecule's conformational preferences and its ability to interact with other molecules.

Table 2: Influence of Hydroxyl Group Derivatization on Chemical Properties

| Derivative | Functional Group | Hydrogen Bonding Capability | Expected Polarity | Key Reactivity |

| This compound | Alcohol (-OH) | Donor and Acceptor | High | Oxidation, Esterification, Etherification |

| 2-(Pent-4-en-1-yl)cyclopentyl acetate (B1210297) | Ester (-OCOCH₃) | Acceptor only | Moderate | Hydrolysis |

| 1-Methoxy-2-(pent-4-en-1-yl)cyclopentane | Ether (-OCH₃) | Acceptor only | Low | Generally inert, acid cleavage |

Cyclopentane (B165970) Ring Modifications and Stereochemical Inversions

The synthesis of prostaglandins, which also feature a substituted cyclopentane ring, provides a rich source of information on the importance of stereochemistry. libretexts.orgacs.org The relative orientation of the substituents (cis or trans) has a profound impact on the biological activity of these molecules. For this compound, the two substituents can exist in either a cis or trans relationship. These two diastereomers will have different physical properties, such as boiling point and chromatographic retention times, and may exhibit different chemical reactivity due to different steric environments around the functional groups.

Stereochemical inversion at one or both of the chiral centers (C1 and C2) would lead to different enantiomers and diastereomers. For example, an S_N2 reaction at C1, if a suitable leaving group is present, would proceed with inversion of configuration, leading to a change in the stereochemistry at that center. libretexts.orglibretexts.org The stereospecificity of such reactions is a powerful tool in organic synthesis to access specific stereoisomers. The synthesis of all possible stereoisomers of this compound would be essential for a comprehensive SAR study, as different stereoisomers can interact differently with chiral environments, such as enzymes or chiral catalysts.

Impact of Structural Changes on Intermolecular Interactions and Chemical Reactivity

The structural modifications discussed in the preceding sections directly influence the types and strengths of intermolecular forces that the analogs of this compound can engage in. These interactions, in turn, govern the molecule's physical properties and its chemical reactivity.

The parent alcohol, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor. This allows for the formation of strong intermolecular hydrogen bonds, leading to a relatively high boiling point and solubility in polar solvents. The pentenyl side chain contributes to van der Waals interactions, and its flexibility allows it to adopt conformations that can maximize these interactions.

Derivatization of the hydroxyl group to an ester or an ether significantly alters these interactions. An ester can only act as a hydrogen bond acceptor, and an ether even less so, leading to a decrease in the strength of intermolecular forces and a corresponding change in physical properties. Lengthening the side chain increases the surface area for van der Waals interactions, which would be expected to increase the boiling point and lipophilicity.

The stereochemistry of the molecule plays a crucial role in how effectively it can pack in a crystal lattice or interact with a binding site. For instance, a trans isomer may have a more linear shape than a cis isomer, allowing for more efficient packing and stronger intermolecular forces in the solid state. In solution, the different conformations adopted by diastereomers will expose different faces of the molecule, potentially leading to different reaction rates and product distributions in reactions that are sensitive to steric hindrance. The conformational flexibility of the cyclopentane ring itself means that the molecule is not static, and the energy barriers between different conformations can influence reaction pathways. chemistrytalk.orglibretexts.org

Emerging Research Avenues and Future Directions in Cyclopentanol Chemistry

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of functionalized cyclic alcohols like 2-(pent-4-en-1-yl)cyclopentan-1-ol is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. This paradigm shift offers significant advantages in terms of safety, efficiency, and scalability. A plausible and efficient synthesis for this compound involves the Grignard reaction, a classic method for forming carbon-carbon bonds. mt.comorganic-chemistry.org

In a continuous flow setup, cyclopentanone (B42830) would be streamed and mixed with a separately prepared Grignard reagent, pent-4-en-1-ylmagnesium bromide. The reaction is highly exothermic, and flow reactors provide superior heat transfer compared to batch reactors, mitigating risks of thermal runaways and improving selectivity. vapourtec.com The precise control over reaction parameters such as residence time, temperature, and stoichiometry in a flow system allows for the optimization of the reaction to maximize yield and minimize the formation of byproducts. researchgate.net The generation of Grignard reagents themselves can also be performed in-situ in a flow reactor, which is particularly advantageous as it avoids the need to handle and store these highly reactive and moisture-sensitive compounds. chemicalindustryjournal.co.uk This integration of reagent formation and subsequent reaction into a single, continuous process represents a significant step towards more efficient and safer chemical manufacturing. youtube.com

| Parameter | Advantage in Flow Chemistry | Reference |

|---|---|---|

| Safety | Superior heat exchange minimizes thermal runaway risk with exothermic Grignard reactions. Small reactor volumes reduce the hazard potential. | vapourtec.com |

| Efficiency | Rapid mixing and precise temperature control lead to faster reaction times and higher yields compared to batch methods. | researchgate.net |

| Scalability | Production can be scaled up by extending the operation time or by "numbering-up" (running multiple reactors in parallel), avoiding the complex re-optimization often required when scaling up batch reactors. | thieme-connect.de |

| Control | Automated systems allow for precise control over stoichiometry, residence time, and temperature, leading to improved product consistency and reduced byproduct formation. | researchgate.netyoutube.com |

| In-situ Generation | Enables the on-demand, in-situ formation of unstable or hazardous reagents like Grignard reagents, improving overall process safety and simplicity. | chemicalindustryjournal.co.uk |

Development of Novel Catalytic Systems for Sustainable Production

The sustainable production of the cyclopentanol (B49286) core is a key area of research, with a focus on utilizing renewable biomass feedstocks. A promising route starts with furfural (B47365), a platform molecule derived from lignocellulosic biomass. Through a cascade of reactions including hydrogenation and rearrangement, furfural can be converted into cyclopentanol. nih.gov This process is heavily reliant on the development of advanced catalytic systems.

Recent studies have highlighted the efficacy of bimetallic catalysts, such as Ruthenium-Molybdenum supported on carbon nanotubes (Ru-Mo/CNT), for the selective conversion of furfural to cyclopentanol. nih.govfrontiersin.org These catalysts demonstrate a synergistic effect between the two metals, facilitating the multi-step transformation under optimized conditions of temperature and hydrogen pressure. The production of cyclopentanol from furfural is considered a greener and more efficient alternative to traditional methods that rely on fossil-based feedstocks and often involve more polluting processes. nih.gov

Once the cyclopentanol or its precursor, cyclopentanone, is formed, further functionalization, such as the introduction of the pentenyl side chain, can be achieved through various catalytic methods. Asymmetric multicatalytic cascade reactions, for example, allow for the construction of densely functionalized cyclopentanones from simple starting materials in a single pot, offering a route to complex structures with high stereoselectivity. nih.govnih.gov The use of environmentally benign amine-functionalized ionic liquids as catalysts for aldol (B89426) condensation reactions with cyclopentanone also represents a green approach to forming C-C bonds. york.ac.uk

| Catalyst System | Reaction | Key Findings | Reference |

|---|---|---|---|

| 1%Ru-2.5%Mo/CNT | Furfural to Cyclopentanol | Achieved a high selectivity of 89.1% to cyclopentanol under optimized conditions (4.0 MPa H₂, 120°C). The bimetallic synergy is crucial for the hydrogenation-rearrangement cascade. | frontiersin.org |

| Ru/C and Al₁₁.₆PO₂₃.₇ | Furfural to Cyclopentanone | Yields of up to 84% for cyclopentanone were achieved in water. The system combines a hydrogenation catalyst with a solid acid for the rearrangement step. | mt.com |

| Pt/W-Zr mixed oxides | Furfuryl alcohol to Cyclopentanone | Achieved a 64% yield of cyclopentanone in a continuous-flow reactor. The catalyst's tunable acidity and the presence of platinum for hydrogenation were key. | mdpi.com |

| Cu/ZrO₂ with β-zeolite | Furfural to Cyclopentanone | A two-step process using tandem catalysis resulted in a 60% yield of cyclopentanone, minimizing polymerisation of intermediates. | nih.gov |

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The analysis of this compound and its potential metabolites presents a significant challenge due to its structural complexity, including multiple stereoisomers. Standard analytical methods like one-dimensional gas chromatography-mass spectrometry (GC-MS) often fall short in separating complex isomeric mixtures that can be generated during the synthesis or metabolic transformation of cyclic alcohols. morressier.com

To overcome these limitations, advanced analytical techniques are being employed. Comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOFMS) offers vastly superior separation power. This technique is particularly well-suited for profiling complex mixtures of terpenes and terpenoids, which are structurally analogous to substituted cyclopentanols. mdpi.comchromatographyonline.comresearchgate.net In GC×GC, the sample is subjected to two different columns with orthogonal separation mechanisms, allowing for the resolution of compounds that would co-elute in a single-column setup. chromatographyonline.com

For the analysis of potential metabolites in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. wiley.comnih.gov This technique provides exceptional sensitivity and selectivity, making it ideal for detecting trace amounts of compounds in complex samples like blood or urine. Method development for LC-MS/MS often focuses on optimizing sample preparation to minimize matrix effects, where other components in the sample can interfere with the ionization of the target analyte, thereby affecting quantification. wiley.comresearchgate.net

| Technique | Primary Application | Advantages | Limitations | Reference |

|---|---|---|---|---|

| GC-MS | General analysis of volatile compounds. | Robust, widely available, good for identifying major products. | Limited separation of complex isomers. | morressier.com |

| GC×GC-TOFMS | Comprehensive profiling of complex volatile mixtures. | Vastly superior resolving power for isomers, structured chromatograms, high sensitivity. | More complex data analysis, higher instrument cost. | mdpi.comchromatographyonline.comresearchgate.net |

| LC-MS/MS | Trace analysis and metabolite profiling in biological matrices. | Extremely high sensitivity and selectivity, suitable for non-volatile compounds. | Susceptible to matrix effects, requires careful sample preparation. | wiley.comnih.govresearchgate.net |

Exploration of Self-Assembly and Supramolecular Interactions of Cyclopentanol Architectures

The molecular structure of this compound, featuring a hydroxyl group, a five-membered ring, and a terminal alkene, provides multiple avenues for engaging in self-assembly and supramolecular interactions. These non-covalent interactions are fundamental to creating ordered structures and functional materials.

The hydroxyl (-OH) group is the primary site for hydrogen bonding. It can act as both a hydrogen bond donor and acceptor, allowing the molecules to form extended networks, such as chains or clusters, in the liquid state or in solution. nih.govnih.govrsc.org The strength and geometry of these hydrogen bonds are influenced by the steric hindrance and electronic effects of the attached cyclopentyl and pentenyl groups. reddit.com The specific arrangement of hydrogen bonds within a protein binding pocket, for example, is critical for molecular recognition and biological activity. nih.gov

The cyclopentane (B165970) ring itself serves as a rigid scaffold. In other systems, cyclic structures like cyclodextrins and cyclophosphazenes are known to assemble into highly ordered channel, cage, or layered supramolecular structures, driven primarily by hydrogen bonding and host-guest interactions. nih.govglycoforum.gr.jp By analogy, cyclopentanol derivatives could be designed to form similar architectures. Furthermore, the terminal double bond in the pentenyl side chain introduces another reactive site. This alkene functionality could participate in π-stacking interactions, coordination with metal centers, or even covalent polymerization to lock supramolecular assemblies into more permanent structures.

| Functional Group | Potential Supramolecular Role | Type of Interaction | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | Primary director of self-assembly. | Hydrogen bonding (donor and acceptor). | nih.govnih.gov |

| Cyclopentane Ring | Structural scaffold, provides rigidity. | Van der Waals forces, hydrophobic interactions. Can form host-guest complexes. | nih.govglycoforum.gr.jp |

| Alkenyl Group (C=C) | Site for further functionalization or interaction. | π-stacking, metal coordination, covalent polymerization. | nih.gov |

Q & A

Basic: What are the standard synthetic routes for 2-(Pent-4-en-1-yl)cyclopentan-1-ol, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves cyclization or alkylation strategies. A common approach is the use of cyclopentanone derivatives reacted with pent-4-en-1-yl Grignard or organozinc reagents under anhydrous conditions. For example, analogous compounds like 2-(methylamino)cyclopentan-1-ol are synthesized via reductive amination of cyclopentanone with methylamine using NaBH₄ or LiAlH₄ as reducing agents . Optimization may include:

- Temperature control (e.g., −78°C for Grignard additions to avoid side reactions).

- Solvent selection (e.g., THF or ethers for organometallic reactions).

- Purification via column chromatography or recrystallization to isolate the diastereomers.

Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the cyclopentanol backbone and pent-4-en-1-yl substituent (e.g., olefinic protons at δ 5.2–5.8 ppm).

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identification of hydroxyl (≈3300 cm⁻¹) and alkene (≈1650 cm⁻¹) stretches.

- Chiral HPLC : For enantiomeric resolution if stereoisomers are present .

Advanced: How can regioselectivity challenges in the synthesis of substituted cyclopentanols be addressed?

Regioselectivity in cyclopentanol derivatives often arises during alkylation or cyclization. Strategies include:

- Computational Modeling : Use density functional theory (DFT) to predict transition states and favor the desired regioisomer .

- Directing Groups : Introduce temporary protecting groups (e.g., silyl ethers) to steer substituent placement.

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd or Ni) to direct C–C bond formation, as seen in annulated tetrahydrofuran syntheses .

Advanced: What methodologies are suitable for studying the biological activity of this compound?

- Enzyme Assays : Test inhibition/activation of target enzymes (e.g., dehydrogenases) using spectrophotometric or fluorometric readouts.

- Molecular Docking : Simulate interactions with proteins (e.g., using AutoDock Vina) to predict binding affinities .

- Cell-Based Studies : Assess cytotoxicity or metabolic effects in cultured cells via MTT assays or flow cytometry.

Advanced: How should researchers resolve contradictions in reported biological data for cyclopentanol derivatives?

Conflicting results (e.g., varying IC₅₀ values) may arise from differences in assay conditions or compound purity. Mitigation strategies include:

- Standardized Protocols : Adopt harmonized assay conditions (e.g., pH, temperature) as per guidelines like IFRA Standards for reproducibility .

- Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity .

- Meta-Analysis : Compare data across studies while accounting for variables like solvent choice or cell line specificity.

Advanced: What are the potential side reactions during the synthesis of this compound, and how can they be minimized?

Common side reactions include:

- Over-reduction : Conversion of the alkene to an alkane via unintended hydrogenation. Mitigate by using milder reducing agents (e.g., NaBH₄ instead of LiAlH₄) .

- Epoxidation : Reaction of the alkene with peroxides. Avoid by using degassed solvents and inert atmospheres.

- Racemization : For chiral centers, optimize reaction time and temperature to preserve stereochemistry .

Advanced: How can structure-activity relationships (SAR) be explored for cyclopentanol derivatives?

- Analog Synthesis : Modify substituents (e.g., alkyl chain length, stereochemistry) and test biological activity.

- QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate structural features with activity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., hydroxyl, alkene) contributing to target engagement.

Advanced: What strategies enable enantioselective synthesis of this compound?

- Chiral Catalysts : Employ asymmetric catalysts (e.g., BINAP-metal complexes) during cyclization or alkylation .

- Enzymatic Resolution : Use lipases or esterases to separate enantiomers via kinetic resolution .

- Chiral Auxiliaries : Temporarily attach groups (e.g., Evans oxazolidinones) to control stereochemistry, then remove them post-synthesis.

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Stability studies should include:

- Accelerated Degradation Tests : Expose the compound to extremes (e.g., 40°C, 75% humidity) and monitor decomposition via LC-MS.

- pH Profiling : Assess hydrolytic stability in buffers (pH 1–13) to identify optimal storage conditions .

- Light Sensitivity : Test photodegradation under UV/visible light to determine if amber vials are necessary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.